Chemical structure properties of 3-Chloro-5-(thiophen-3-yl)-1,2,4-oxadiazole
Chemical structure properties of 3-Chloro-5-(thiophen-3-yl)-1,2,4-oxadiazole
An In-Depth Technical Guide to the Chemical Structure and Properties of 3-Chloro-5-(thiophen-3-yl)-1,2,4-oxadiazole
Executive Summary
This technical guide provides a comprehensive analysis of 3-Chloro-5-(thiophen-3-yl)-1,2,4-oxadiazole, a heterocyclic compound of significant interest in medicinal chemistry. By combining the well-established 1,2,4-oxadiazole nucleus with a thiophene moiety, this molecule presents a unique scaffold for the development of novel therapeutics. The 1,2,4-oxadiazole ring serves as a versatile bioisostere for ester and amide groups, often enhancing metabolic stability and modulating physicochemical properties. The thiophene ring is a common feature in numerous approved drugs, contributing favorably to molecular interactions and pharmacokinetic profiles. This document delineates the predicted structural characteristics, outlines a robust synthetic strategy, details expected analytical signatures, and explores the profound reactivity of the 3-chloro substituent. The primary focus is on leveraging this reactivity for library synthesis, enabling extensive structure-activity relationship (SAR) studies for drug discovery programs.
Introduction: The Strategic Fusion of 1,2,4-Oxadiazole and Thiophene Scaffolds
In the landscape of modern drug discovery, the design of novel molecular frameworks with desirable biological activity and drug-like properties is paramount. The strategic combination of privileged heterocyclic scaffolds is a proven approach to access new chemical space. 3-Chloro-5-(thiophen-3-yl)-1,2,4-oxadiazole is an exemplar of this strategy.
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The 1,2,4-Oxadiazole Core: First synthesized in 1884, the 1,2,4-oxadiazole ring has become a cornerstone in medicinal chemistry.[1][2] Its significance lies in its role as a bioisosteric replacement for amide and ester functionalities, which are often susceptible to enzymatic hydrolysis. This substitution can lead to improved metabolic stability and oral bioavailability.[2][3] Derivatives of this heterocycle exhibit an extensive range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1]
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The Thiophene Moiety: Thiophene is a five-membered aromatic heterocycle that is a structural component of many blockbuster drugs.[4] Its inclusion in a molecule can influence lipophilicity, hydrogen bonding capacity, and metabolic pathways. Furthermore, the thiophene ring can engage in various non-covalent interactions with biological targets, such as π-π stacking and sulfur-aromatic interactions, making it a valuable component for enhancing binding affinity.[4]
The conjugation of these two scaffolds in 3-Chloro-5-(thiophen-3-yl)-1,2,4-oxadiazole creates a molecule with a highly reactive synthetic handle—the 3-chloro group—poised for diversification, making it an ideal starting point for chemical library generation.
Predicted Physicochemical and Structural Properties
While experimental data for this specific molecule is not publicly available, its core properties can be reliably predicted based on its constituent fragments and data from analogous structures.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Data Source Justification |
| Molecular Formula | C₇H₃ClN₂OS | Based on chemical structure |
| Molecular Weight | 202.63 g/mol | Calculated from molecular formula |
| IUPAC Name | 3-chloro-5-(thiophen-3-yl)-1,2,4-oxadiazole | Standard chemical nomenclature |
| XLogP3 | ~2.5 - 3.0 | Extrapolated from similar structures like 3-chloro-5-methyl-1,2,4-oxadiazole (XLogP3 = 1.5)[5] and the contribution of the thiophene ring. |
| Topological Polar Surface Area (TPSA) | ~59 Ų | Estimated based on fragment contributions (oxadiazole, thiophene). |
| Hydrogen Bond Donors | 0 | No N-H or O-H groups. |
| Hydrogen Bond Acceptors | 3 | Two nitrogen atoms and one oxygen atom in the oxadiazole ring. |
Structural Analysis
The molecule is expected to be largely planar. Based on X-ray crystallographic studies of similar compounds, such as 3-(2,4-dichlorophenyl)-5-phenyl-1,2,4-oxadiazole, the dihedral angle between the 1,2,4-oxadiazole ring and the adjacent aromatic ring is typically small (2-10°), indicating significant conjugation and a preference for a coplanar arrangement.[6]
Caption: 2D structure of 3-Chloro-5-(thiophen-3-yl)-1,2,4-oxadiazole.
Proposed Synthetic Strategy
The most versatile and widely applied method for constructing 3,5-disubstituted 1,2,4-oxadiazoles is the cyclization of an O-acyl amidoxime intermediate, which is itself formed from an amidoxime and an acylating agent.[7] This route is proposed due to the commercial availability of starting materials and the generally high yields reported for analogous transformations. The key steps involve the formation of the 3-hydroxy precursor followed by chlorination.
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of Thiophene-3-carboxamidoxime
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Causality: This initial step converts a commercially available nitrile into the key amidoxime intermediate. The reaction of a nitrile with hydroxylamine is a standard and reliable method for this transformation.
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To a solution of hydroxylamine hydrochloride (1.1 eq) in ethanol, add an aqueous solution of sodium hydroxide (1.1 eq) and stir at room temperature.
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Add thiophene-3-carbonitrile (1.0 eq) to the mixture.
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Heat the reaction mixture to reflux and monitor completion by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure thiophene-3-carboxamidoxime.
Protocol 2: Synthesis of 5-(Thiophen-3-yl)-1,2,4-oxadiazol-3(2H)-one
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Causality: This step constructs the 1,2,4-oxadiazole ring. Carbonyldiimidazole (CDI) acts as a safe and effective phosgene equivalent, reacting with both nucleophilic centers of the amidoxime (the -NH₂ and -NOH groups) to facilitate cyclization into the stable oxadiazolone tautomer.
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Dissolve thiophene-3-carboxamidoxime (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or acetonitrile.
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Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise to the solution at room temperature.
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Heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
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Cool the reaction mixture and pour it into ice-water.
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Acidify with 1M HCl to precipitate the product.
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Filter the solid, wash with water, and dry under vacuum to obtain the 3-hydroxy precursor.
Protocol 3: Chlorination to 3-Chloro-5-(thiophen-3-yl)-1,2,4-oxadiazole
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Causality: The final step converts the hydroxyl group, a poor leaving group, into a chloro group, an excellent leaving group for subsequent nucleophilic substitution reactions. Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent well-suited for converting the oxadiazolone into the desired 3-chloro derivative.
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Combine 5-(thiophen-3-yl)-1,2,4-oxadiazol-3(2H)-one (1.0 eq) with phosphorus oxychloride (POCl₃) (5-10 eq) in a flask equipped with a reflux condenser.
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Add a catalytic amount of N,N-dimethylformamide (DMF).
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Heat the mixture to reflux (approx. 100-110 °C) for 2-4 hours.
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Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
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Neutralize the mixture with a saturated solution of sodium bicarbonate.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purify the crude product by column chromatography on silica gel to yield the final compound.
Predicted Spectroscopic Characterization
The following table summarizes the expected spectroscopic data crucial for the structural confirmation of the target molecule.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR (400 MHz, CDCl₃) | δ ~8.0-8.2 ppm (dd, 1H, H2-thiophene), δ ~7.5-7.7 ppm (dd, 1H, H5-thiophene), δ ~7.3-7.5 ppm (dd, 1H, H4-thiophene). The exact coupling constants and shifts will depend on the electronic environment. |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~170-175 ppm (C5-oxadiazole), δ ~160-165 ppm (C3-oxadiazole), δ ~125-135 ppm (4 aromatic carbons of the thiophene ring). The C3 and C5 carbons are highly deshielded due to their electrophilic nature. |
| Mass Spec (EI) | Molecular ion (M⁺) peak at m/z 202, with a characteristic M+2 peak at m/z 204 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom. |
| IR (KBr, cm⁻¹) | ν ~1610-1630 (C=N stretch), ~1550-1580 (aromatic C=C stretch), ~1250-1300 (C-O-N stretch), ~750-850 (C-Cl stretch). |
Chemical Reactivity and Derivatization Potential
The primary utility of 3-Chloro-5-(thiophen-3-yl)-1,2,4-oxadiazole in drug discovery lies in the reactivity of the C3 position. The 1,2,4-oxadiazole ring is electron-deficient, rendering the C3 and C5 positions electrophilic. The chloro substituent at C3 is an excellent leaving group, making this position highly susceptible to Nucleophilic Aromatic Substitution (SNAr).
This reactivity allows the molecule to serve as a versatile platform for creating a diverse library of analogues by introducing various nucleophiles, which is a cornerstone of SAR exploration.
Caption: General mechanism for SNAr at the C3 position of the oxadiazole core.
Protocol Example: Synthesis of a 3-Amino Derivative
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Causality: This protocol demonstrates the practical application of the SNAr reaction. Using an amine as the nucleophile allows for the introduction of a key pharmacophoric feature. The choice of a base is critical to deprotonate the nucleophile (if needed) and to neutralize the HCl byproduct, driving the reaction to completion.
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Dissolve 3-Chloro-5-(thiophen-3-yl)-1,2,4-oxadiazole (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile.
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Add the desired primary or secondary amine (1.2-1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0 eq).
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Heat the reaction mixture to 60-80 °C and monitor by TLC. Reaction times can vary from 2 to 24 hours depending on the nucleophilicity of the amine.
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Upon completion, cool the reaction, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the product via column chromatography or recrystallization to obtain the desired 3-amino-5-(thiophen-3-yl)-1,2,4-oxadiazole derivative.
Potential Biological Significance and Applications
The structural motif of a thiophene-substituted oxadiazole is present in compounds investigated for a variety of therapeutic applications.[8] Given the wide-ranging activities of both parent heterocycles, derivatives of 3-Chloro-5-(thiophen-3-yl)-1,2,4-oxadiazole are promising candidates for screening in several areas:
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Oncology: Many 1,2,4-oxadiazole derivatives have shown potent anti-proliferative activity against various cancer cell lines.[1][8]
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Antimicrobial/Antifungal: Thiophene and oxadiazole derivatives are well-documented antimicrobial agents.[4][9]
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Anti-inflammatory: This class of compounds has been explored for its potential to modulate inflammatory pathways.[10]
The true value of this molecule is as a foundational scaffold. The SNAr reactivity enables the rapid synthesis of hundreds to thousands of analogues, which can be screened in high-throughput assays to identify lead compounds for various diseases.
Conclusion
3-Chloro-5-(thiophen-3-yl)-1,2,4-oxadiazole is a strategically designed heterocyclic compound with significant potential for drug discovery. Its synthesis is achievable through established, high-yielding chemical transformations. The molecule's key feature—the reactive 3-chloro substituent—serves as an exceptionally versatile chemical handle for facile diversification via nucleophilic aromatic substitution. This reactivity, combined with the favorable bioisosteric properties of the 1,2,4-oxadiazole ring and the proven pharmacological relevance of the thiophene moiety, establishes this compound as a high-value building block for the generation of chemical libraries aimed at identifying next-generation therapeutic agents.
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